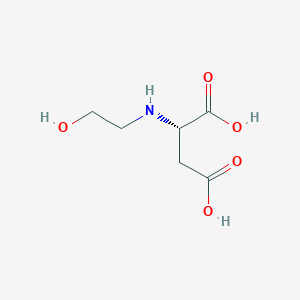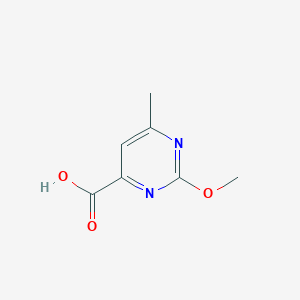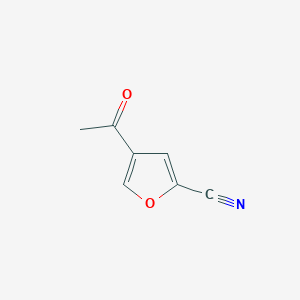
N-(2-hydroxyethyl)aspartic acid
Descripción general
Descripción
“N-(2-hydroxyethyl)aspartic acid” is a chemical compound . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of “N-(2-hydroxyethyl)aspartic acid” involves the reaction of biogenic acids with ethanolamine and hydrogen using small amounts of water as solvent together with solid catalysts . The products obtained, N-(2-hydroxyethyl)-2-pyrrolidones, are subsequently converted in a continuous gas phase dehydration over simple sodium-doped silica .Molecular Structure Analysis
The molecular structure of “N-(2-hydroxyethyl)aspartic acid” involves the coordination of HEDTA to Np(V) in a tridentate mode through two oxygens of two carboxylic groups and one nitrogen of the amine group .Chemical Reactions Analysis
“N-(2-hydroxyethyl)aspartic acid” can be used for convenient drug loading and controlled release . It can also be used in the isolation of aspartic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-hydroxyethyl)aspartic acid” were studied, and isotherms of a surface tension of homologous series of these compounds on a liquid-gas interface in water and hydrochloric acid were obtained .Aplicaciones Científicas De Investigación
Biomedical Applications :
- A study by Zhongjie (2008) explored the synthesis of novel fullerene aspartic acid, highlighting its potential in the biomedical field (L. Zhongjie, 2008).
- Research on aspartic acid derivatives, including those similar to N-(2-hydroxyethyl)aspartic acid, has shown their value as precursors to artificial dipeptide sweeteners like neotame and advantame, important in the food industry (Jielin Zhang et al., 2019).
Polymer Science and Material Engineering :
- Sarıca et al. (2017) discussed the synthesis of poly(2-hydroxyethyl methacrylate-N-methacryloyl-(l)-lysine) cryogels for isolating aspartic acid, demonstrating its application in complex environmental settings (Büşra Sarıca et al., 2017).
- A study by Vakili and Rahneshin (2013) synthesized novel natural hydrogels based on starch and L-aspartic acid, highlighting their potential in drug delivery systems due to their temperature-responsive swelling behavior and superabsorbency properties (M. Vakili & Nahid Rahneshin, 2013).
Chemical Synthesis and Catalysis :
- Jefford, Jian, and Lu Zhi-Hui (1993) achieved a diastereospecific synthesis of 3-amino-2-hydroxy acids using L-aspartic acid, an approach relevant for the synthesis of complex molecules (C. W. Jefford et al., 1993).
- Yue et al. (2017) utilized amino acid ionic liquids including derivatives of aspartic acid for the conversion of CO2 to form cyclic carbonate, demonstrating the role of aspartic acid derivatives in green chemistry applications (S. Yue et al., 2017).
Safety And Hazards
Direcciones Futuras
“N-(2-hydroxyethyl)aspartic acid” has potential applications in various areas of biomedicine due to its excellent biocompatibility and biodegradability . It can be used for the isolation of amino acids from complex environments . It is also a promising candidate for the isolation of aspartic acid and lysozyme owing to their enhanced performance and specificity, low cost, and high reusability .
Propiedades
IUPAC Name |
(2S)-2-(2-hydroxyethylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5/c8-2-1-7-4(6(11)12)3-5(9)10/h4,7-8H,1-3H2,(H,9,10)(H,11,12)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVHTDWHXVPUEF-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479055 | |
| Record name | N-(2-hydroxyethyl)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)aspartic acid | |
CAS RN |
125677-11-4 | |
| Record name | N-(2-hydroxyethyl)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)



![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)

